molecular formula C25H19ClFNO4S B302181 (5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B302181
M. Wt: 483.9 g/mol
InChI Key: MPIYXIBMGMVIAR-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the thiazolidinedione class. This class of compounds is known for its diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. The structure of this compound features a thiazolidine-2,4-dione core, which is a five-membered ring containing both sulfur and nitrogen atoms, and various substituents that contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazolidine-2,4-dione Core: This step involves the reaction of a suitable amine with a thioglycolic acid derivative under acidic conditions to form the thiazolidine-2,4-dione ring.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the thiazolidine-2,4-dione core and an appropriate benzaldehyde derivative in the presence of a base such as sodium hydroxide.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the benzylidene group to a benzyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential anti-inflammatory and anti-cancer activities.

    Medicine: Explored as a potential therapeutic agent for the treatment of diabetes and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Peroxisome Proliferator-Activated Receptors (PPARs): This binding modulates the expression of genes involved in glucose and lipid metabolism, making it useful in the treatment of diabetes.

    Inhibit Inflammatory Pathways: By blocking the activity of pro-inflammatory cytokines and enzymes, the compound exhibits anti-inflammatory effects.

    Induce Apoptosis in Cancer Cells: The compound can trigger programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione: can be compared with other thiazolidinedione derivatives such as:

    Rosiglitazone: A well-known anti-diabetic drug that also targets PPARs.

    Pioglitazone: Another anti-diabetic agent with similar mechanisms of action.

    Troglitazone: An older thiazolidinedione with anti-diabetic properties but withdrawn due to hepatotoxicity.

The uniqueness of This compound lies in its specific substituents, which may confer distinct biological activities and improved safety profiles compared to other thiazolidinediones.

Properties

Molecular Formula

C25H19ClFNO4S

Molecular Weight

483.9 g/mol

IUPAC Name

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H19ClFNO4S/c1-31-22-12-18(6-11-21(22)32-15-17-2-7-19(26)8-3-17)13-23-24(29)28(25(30)33-23)14-16-4-9-20(27)10-5-16/h2-13H,14-15H2,1H3/b23-13-

InChI Key

MPIYXIBMGMVIAR-QRVIBDJDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)Cl

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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